molecular formula C13H20O2 B14352557 Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate CAS No. 95351-36-3

Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate

Cat. No.: B14352557
CAS No.: 95351-36-3
M. Wt: 208.30 g/mol
InChI Key: CWGOEFSOUXCCPD-UHFFFAOYSA-N
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Description

Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate is an organic compound with the molecular formula C13H18O2 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by its unique structure which includes an ethyl acetate group attached to the indene ring system

Preparation Methods

The synthesis of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate typically involves the esterification of the corresponding alcohol with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .

Chemical Reactions Analysis

Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformation.

Scientific Research Applications

Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:

Properties

CAS No.

95351-36-3

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl 2-(2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate

InChI

InChI=1S/C13H20O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-4,10-12H,2,5-9H2,1H3

InChI Key

CWGOEFSOUXCCPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2CC=CCC2C1

Origin of Product

United States

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